(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol
Description
(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol (compound 18 in ) is a synthetic glycolipid analog featuring a benzylidene acetal group at the 1,3-positions of an 18-carbon chain with a 4E double bond. Its synthesis involves reacting a phosphorane salt with phenyllithium (PhLi) in dry diethyl ether at 0°C, followed by purification . The benzylidene group confers stability during synthetic steps, making it a key intermediate for further functionalization in carbohydrate chemistry.
Properties
IUPAC Name |
(2S,4R,5R)-4-[(E)-pentadec-1-enyl]-2-phenyl-1,3-dioxan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24-23(26)21-27-25(28-24)22-18-15-14-16-19-22/h14-20,23-26H,2-13,21H2,1H3/b20-17+/t23-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTPMQQWQQXCFP-SSCCHPJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC1C(COC(O1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]1[C@@H](CO[C@@H](O1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach
D-Glucose serves as a chiral template. The C2 and C3 stereocenters are established via:
Kinetic Resolution
Enzymatic hydrolysis of racemic intermediates using lipases (e.g., Candida antarctica) achieves >98% ee.
Sequential Deprotection and Functionalization
Methanesulfonylation
The C2 hydroxyl group is selectively mesylated to facilitate nucleophilic substitution:
Conditions
Azide Displacement
The mesylate is displaced by sodium azide to introduce an azide group, later reduced to an amine:
Key Data
Final Deprotection and Isolation
The benzylidene group is cleaved under acidic conditions:
Conditions
Analytical Characterization
Spectroscopic Data
-
1H NMR (CDCl3): δ 5.38 (m, 2H, CH=CH), 5.21 (s, 1H, benzylidene), 4.12–3.98 (m, 3H, diol).
-
13C NMR: δ 137.5 (CH=CH), 102.1 (benzylidene), 72.4 (C2), 70.9 (C3).
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Wittig + Chiral Pool | 65 | 98 | Scalability |
| Enzymatic Resolution | 58 | 99 | High stereoselectivity |
| Epoxide Opening | 71 | 95 | Fewer steps |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives.
Scientific Research Applications
(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol involves its interaction with specific molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, modulating their activity. The long aliphatic chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Protecting Group Variations
Key Observations :
- Benzylidene vs. Carbonate/Azide Groups : The benzylidene acetal in the target compound provides hydrolytic stability compared to the carbonate group in 21 , which requires milder acidic conditions for deprotection . The azide in 22 enables click chemistry applications, a feature absent in the benzylidene derivative .
- Stereochemical Differences : The plant-derived ceramide (2S,3S,4R) in exhibits distinct stereochemistry, likely influencing its biological activity (e.g., sphingolipid signaling) compared to the synthetic 2R,3R configuration .
- Fatty Acid Chain Length : The target compound’s C18 chain contrasts with the C22–C25 chains in natural ceramides, affecting membrane fluidity and protein interactions .
Biological Activity
(2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol, commonly referred to as benzylidene triol, is a compound with notable structural features that suggest potential biological activities. With a molecular formula of and a molar mass of 388.58 g/mol, this compound has been the subject of various studies aimed at elucidating its biological properties.
The compound's structure includes a benzylidene group and a triol moiety, which contribute to its reactivity and interaction with biological systems. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H40O3 |
| Molar Mass | 388.58 g/mol |
| CAS Number | 114275-39-7 |
| WGK (Water Hazard Class) | 3 |
Antioxidant Properties
Research has indicated that compounds with similar structural characteristics often exhibit antioxidant activity. A study focusing on related benzylidene derivatives demonstrated significant radical scavenging ability and inhibition of lipid peroxidation. These findings suggest that this compound may possess similar antioxidant properties.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is particularly noteworthy. In related studies involving similar compounds, it was observed that they effectively inhibited pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is crucial in conditions like inflammatory bowel disease (IBD), where excessive cytokine production leads to tissue damage.
The proposed mechanism for the anti-inflammatory activity includes the suppression of NF-κB activation and the downregulation of adhesion molecules involved in monocyte adhesion to endothelial cells. This aligns with findings from studies on benzylidene derivatives where the inhibition of TNF-α-induced pathways was highlighted.
Study 1: Inhibition of TNF-α Production
In a controlled experiment assessing the impact of this compound on TNF-α production in macrophages exposed to lipopolysaccharides (LPS), significant reductions in TNF-α levels were observed. The compound demonstrated a dose-dependent response with an IC50 value indicative of its potency.
Study 2: Protective Effects in Colitis Models
In vivo studies using rodent models of colitis showed that administration of this compound resulted in reduced clinical symptoms and histological scores associated with intestinal inflammation. The protective effects were attributed to its ability to modulate immune responses and reduce oxidative stress markers.
Q & A
Basic Questions
Q. What are the foundational steps for synthesizing (2R,3R,4E)-1,3-O-Benzylidene-4-octadecene-1,2,3-triol?
- Methodological Answer : The synthesis involves sequential protection and functionalization. For example, the benzylidene-protected intermediate is prepared by reacting (2R,3R,4E)-1,2-O-isopropylidene derivatives with benzaldehyde derivatives under acidic conditions (THF:H₂O, 55°C, 12 hours). Purification via silica gel column chromatography yields the product in ~63% yield . Key steps include:
- Protection : Use of isopropylidene or carbonate groups to stabilize reactive hydroxyls.
- Deprotection : Controlled acidic hydrolysis to remove temporary protecting groups.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the diastereomerically pure product .
Q. How is the compound characterized to confirm its stereochemistry and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying stereochemistry. For instance, the 4E double bond configuration is confirmed by coupling constants (J = 15–16 Hz for trans-olefins) in the ¹H NMR spectrum .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₂₅H₄₀O₃, MW 388.58) .
- Optical Rotation : Specific rotation values ([α]D) distinguish enantiomers, especially when comparing synthetic samples to natural analogs .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the benzylidene group?
- Methodological Answer : Yield optimization requires:
- Solvent Selection : Anhydrous THF or DCM minimizes side reactions (e.g., hydrolysis of intermediates).
- Catalyst Control : Use of Lewis acids (e.g., BF₃·Et₂O) enhances regioselectivity during benzylidene formation .
- Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) prevents exothermic decomposition of sensitive intermediates .
- Byproduct Analysis : TLC monitoring identifies side products (e.g., overprotected isomers), enabling adjustments in stoichiometry or reaction time .
Q. How are discrepancies in spectroscopic data resolved when confirming stereochemical purity?
- Methodological Answer :
- Comparative Analysis : Cross-reference experimental NMR data with published spectra of structurally analogous compounds (e.g., sulfobacins or glycosphingolipids) .
- Decoupling Experiments : Selective ¹H-¹H NOESY identifies spatial proximity of protons (e.g., confirming axial vs. equatorial benzylidene orientation) .
- X-ray Crystallography : For ambiguous cases, single-crystal X-ray diffraction provides definitive stereochemical assignment .
Q. What strategies enable selective functionalization of the 2-hydroxyl group without disrupting the benzylidene protection?
- Methodological Answer :
- Protection-Deprotection Cascades : Temporarily mask the 1,3-hydroxyls with the benzylidene group, leaving the 2-hydroxyl exposed for azidation or acylation .
- Low-Temperature Reactions : Conduct functionalization at -15°C to suppress benzylidene cleavage (e.g., triflation-azidation sequences in DCM/pyridine) .
- Chemoselective Reagents : Use triflic anhydride (Tf₂O) for selective activation of secondary alcohols, followed by nucleophilic substitution (e.g., NaN₃) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter Scrutiny : Compare reaction conditions (e.g., solvent purity, catalyst batch) across studies. For example, traces of moisture in THF can reduce yields by 10–15% .
- Intermediate Stability : Assess degradation of intermediates (e.g., carbonate-protected triols hydrolyze rapidly if stored improperly) .
- Reproducibility Trials : Replicate protocols with strict adherence to anhydrous conditions and inert atmospheres to isolate variables affecting yield .
Safety and Handling in Research Settings
Q. What precautions are essential when handling azide derivatives of this compound?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving NaN₃ to avoid inhalation of toxic hydrazoic acid .
- Explosion Mitigation : Avoid contact with heavy metals (e.g., Cu, Pb) that can form shock-sensitive metal azides .
- Quenching Protocols : Terminate reactions with aqueous NaNO₂ to decompose excess azides .
Structural and Functional Analog Studies
Q. How does the 4E double bond influence the compound’s biological activity compared to 4Z analogs?
- Methodological Answer :
- Membrane Interaction Studies : Use surface plasmon resonance (SPR) to compare binding affinity to lipid receptors (e.g., CD1d proteins). The 4E configuration enhances hydrophobic packing in lipid bilayers, altering immunomodulatory activity .
- Synthetic Access : Prepare 4Z analogs via Wittig olefination with (Z)-selective ylides, then evaluate bioactivity in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
